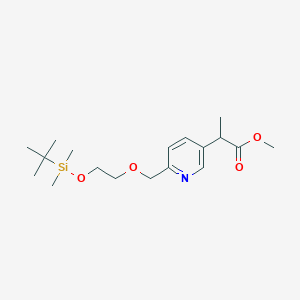
Methyl 2-(6-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)pyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate is an organic compound with a complex structure that includes a pyridine ring, a silyl ether group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate typically involves multiple steps, starting from commercially available starting materialsThe final step usually involves esterification to form the propanoate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the silyl ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate involves its interaction with various molecular targets and pathways. The silyl ether group can protect hydroxyl groups during chemical reactions, while the pyridine ring can participate in coordination chemistry and act as a ligand for metal ions. The ester group can undergo hydrolysis to release the active carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
Uniqueness
The uniqueness of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the silyl ether group provides stability and protection during synthesis, while the pyridine ring and ester group offer versatility in chemical transformations.
Properties
Molecular Formula |
C18H31NO4Si |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate |
InChI |
InChI=1S/C18H31NO4Si/c1-14(17(20)21-5)15-8-9-16(19-12-15)13-22-10-11-23-24(6,7)18(2,3)4/h8-9,12,14H,10-11,13H2,1-7H3 |
InChI Key |
NIQRFXUJHRWCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)COCCO[Si](C)(C)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















